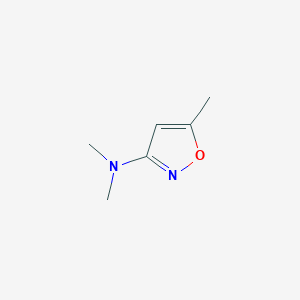![molecular formula C4H9ClN4 B1408589 [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride CAS No. 1820619-62-2](/img/structure/B1408589.png)
[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride
Overview
Description
“[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is a common motif in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives has been achieved through various methods. One common approach is the “Click” chemistry, which involves the reaction of azides and alkynes to form 1,2,3-triazoles . Another method involves the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” can be represented by the linear formula C6H12N4 . The compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The 1,2,3-triazole ring is a renowned scaffold that is simple to conjugate with additional heterocyclic groups . This allows for a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions to target these triazole conjugated structural motifs as a common pharmacological target .Scientific Research Applications
Novel Triazole Derivatives and Their Applications
Triazole compounds, including derivatives of 1,2,3-triazoles and 1,2,4-triazoles, are explored for their broad spectrum of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Triazole derivatives have been a focus for the development of new drugs, highlighting their significant role in addressing various diseases, including neglected diseases that impact vulnerable populations. The synthesis and evaluation of these compounds aim to address current challenges in green chemistry, sustainability, and the urgent need for new therapeutic agents against resistant bacteria and neglected diseases (Ferreira et al., 2013).
Amino-1,2,4-Triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as a fundamental raw material in the fine organic synthesis industry, finding applications in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility also extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, indicating their wide applicability in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Synthetic Routes for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles, facilitated by copper(I) catalyzed regioselective synthesis methods, underscores the importance of triazole compounds in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazole rings to hydrolysis and their significant dipole moment make them attractive for hydrogen bonding and dipole-dipole interactions with biological targets, further cementing their utility in creating biologically active molecules (Kaushik et al., 2019).
Eco-friendly Synthesis of Triazoles
Recent advancements in eco-friendly synthesis methods for triazoles highlight the push towards sustainable chemistry. The utilization of microwave irradiation and easily recoverable catalysts such as rhizobial cyclic β-1,2 glucan and water extract of banana (WEB) demonstrates the innovation towards environmentally friendly procedures in the synthesis of triazoles. These methods offer benefits such as shorter reaction times, easier work-up, and higher yields, applicable to drug development and other industrial applications (De Souza et al., 2019).
Corrosion Inhibition by Triazole Derivatives
Triazole derivatives, particularly 1,4-disubstituted 1,2,3-triazole derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, have emerged as effective corrosion inhibitors for metals and alloys in aggressive media. Their synthesis is straightforward, and they are recognized for their non-toxicity, environmental friendliness, and stability, providing a significant advantage in corrosion inhibition applications (Hrimla et al., 2021).
Future Directions
The future directions for “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . Their inhibitory potential against certain enzymes suggests they could be developed as potential antimicrobial agents .
properties
IUPAC Name |
2-(2H-triazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2,5H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBIPNQLSZAQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)




![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)






